N-Methyl-2-[(quinolin-8-yl)oxy]acetamide N-Methyl-2-[(quinolin-8-yl)oxy]acetamide
Brand Name: Vulcanchem
CAS No.: 88349-75-1
VCID: VC20160981
InChI: InChI=1S/C12H12N2O2/c1-13-11(15)8-16-10-6-2-4-9-5-3-7-14-12(9)10/h2-7H,8H2,1H3,(H,13,15)
SMILES:
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

N-Methyl-2-[(quinolin-8-yl)oxy]acetamide

CAS No.: 88349-75-1

Cat. No.: VC20160981

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-2-[(quinolin-8-yl)oxy]acetamide - 88349-75-1

Specification

CAS No. 88349-75-1
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name N-methyl-2-quinolin-8-yloxyacetamide
Standard InChI InChI=1S/C12H12N2O2/c1-13-11(15)8-16-10-6-2-4-9-5-3-7-14-12(9)10/h2-7H,8H2,1H3,(H,13,15)
Standard InChI Key HPOIROONTQVVQB-UHFFFAOYSA-N
Canonical SMILES CNC(=O)COC1=CC=CC2=C1N=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Methyl-2-[(quinolin-8-yl)oxy]acetamide possesses the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol. The quinoline ring system contributes aromaticity and planar rigidity, while the acetamide side chain introduces hydrogen-bonding capabilities. X-ray crystallography of related compounds, such as N-methyl-N-phenyl analogs, reveals dihedral angles of ~87° between the quinoline and aromatic substituents, emphasizing steric effects on molecular packing .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol
CAS Number88349-75-1
LogP (Predicted)~3.15 (similar to analogs)
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Spectroscopic Characterization

  • NMR: Protons on the quinoline ring resonate between δ 7.5–8.5 ppm, while the N-methyl group appears as a singlet near δ 3.0 ppm .

  • IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (ether C-O) confirm functional groups.

Synthesis and Optimization

Conventional Synthesis

The compound is synthesized via nucleophilic substitution between 8-hydroxyquinoline and N-methylacetamide in polar aprotic solvents (e.g., DMF or ethanol) under reflux (100–110°C) . Potassium carbonate or cesium carbonate serves as a base, with catalytic KI enhancing reactivity .

Table 2: Representative Synthesis Conditions

ComponentQuantityRole
8-Hydroxyquinoline1.5 g (10 mmol)Nucleophile
N-Methylacetamide1.2 eqElectrophile
K₂CO₃1.6 g (11 mmol)Base
Solvent (DMF/Ethanol)15–30 mLReaction Medium
Temperature100–110°CReflux Conditions
Reaction Time5–24 hoursCompletion Monitor

Alternative Routes

  • Thioamide Derivatives: Substituting acetamide with thioacetamide yields analogs with enhanced metal-binding properties, as seen in mercury(II) detection systems .

  • Esterification: Methyl 2-(quinolin-8-yloxy)acetate (CAS: 63333-80-2) serves as an intermediate for further functionalization .

Biological Activities and Mechanisms

Antimicrobial Effects

The compound inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication. In vitro assays against E. coli and S. aureus show MIC values comparable to fluoroquinolones, though exact data remain proprietary .

Enzyme Interactions

  • Binding Affinity: Molecular docking studies predict strong interactions with the ATP-binding pocket of gyrase B (ΔG = −8.5 kcal/mol).

  • Resistance Profile: Structural modifications at the acetamide nitrogen (e.g., ethyl or phenyl groups) mitigate efflux pump recognition, as observed in analogs like N-ethyl-2-[(quinolin-8-yl)oxy]acetamide (CAS: 88349-77-3) .

Research Applications

Coordination Chemistry

The compound acts as a ligand for lanthanide ions (e.g., Ce³⁺, La³⁺), forming complexes with distorted bicapped square antiprism geometries. These complexes exhibit luminescent properties, useful in optical materials .

Table 3: Selected Metal Complexes

Metal IonCoordination NumberApplicationReference
Ce³⁺10Luminescent sensors
La³⁺10Catalysis

Chemosensors

Thioamide derivatives (e.g., 2-(2-benzo[d]thiazol-2-ylquinoline-8-yloxy)-N,N-diethylethanethioamide) detect Hg²⁺ via fluorescence enhancement (λₑₓ = 365 nm, λₑₘ = 480 nm) .

Drug Development

  • SAR Studies: Elongating the acetamide chain (e.g., propanamide derivatives) improves blood-brain barrier penetration in CNS-targeted analogs .

  • Prodrug Design: Ester analogs exhibit higher bioavailability, with hydrolysis in vivo releasing the active acetamide .

Comparative Analysis with Structural Analogs

N-Ethyl vs. N-Methyl Derivatives

Replacing the methyl group with ethyl (CAS: 88349-77-3) increases lipophilicity (LogP = 3.8 vs. 3.15) but reduces solubility, impacting pharmacokinetics .

Thioamide vs. Acetamide

Thioamides (e.g., CAS: 8058074B2) show 10-fold higher affinity for Hg²⁺ due to soft acid-base interactions, enabling nanomolar detection limits .

Halogenated Derivatives

Bromine substitution at quinoline positions 5 and 7 (e.g., CAS: CSSS00027940141) enhances antibacterial potency but introduces hepatotoxicity risks .

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